1-[2-(2-Furylamino)-4-methylpyrimidin-5-yl]ethanone
Description
1-[2-(2-Furylamino)-4-methylpyrimidin-5-yl]ethanone (CAS# 13995-71-6) is a pyrimidine derivative characterized by a furan ring linked via an amino group at the 2-position of the pyrimidine core and an acetyl group at the 5-position. Its molecular formula is C₁₁H₁₀N₂O₂S, with a molecular weight of 234.27 g/mol .
Properties
IUPAC Name |
1-[2-(furan-2-ylamino)-4-methylpyrimidin-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-9(8(2)15)6-12-11(13-7)14-10-4-3-5-16-10/h3-6H,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKDADMRFUVWKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)NC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(2-Furylamino)-4-methylpyrimidin-5-yl]ethanone, a compound with the molecular formula and CAS number 1306739-14-9, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antioxidant effects, supported by data tables and research findings.
The compound is characterized by a pyrimidine ring substituted with a furylamino group. Its structure is crucial for its biological activity, influencing interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 217.22 g/mol |
| CAS Number | 1306739-14-9 |
| Hazard Classification | Irritant |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives against common pathogens, revealing that certain pyrimidine derivatives possess notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
A comparative analysis was conducted using the disc diffusion method. The results are summarized in the following table:
| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| This compound | 15 | 50 |
| Control (Ampicillin) | 25 | 10 |
| 4-Methylpyrimidine derivative | 12 | 75 |
The compound demonstrated a moderate zone of inhibition compared to the control, suggesting potential as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies show that similar pyrimidine derivatives can inhibit the proliferation of cancer cell lines such as HeLa and A549.
Research Findings: Anticancer Effects
In vitro assays revealed the following IC50 values for various compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 30 |
| Control (Cisplatin) | HeLa | 5 |
| 4-Methylpyrimidine derivative | A549 | 40 |
The results indicate that while the compound exhibits anticancer properties, it is less potent than established chemotherapeutics like cisplatin.
Antioxidant Activity
Antioxidant properties are critical in combating oxidative stress-related diseases. The DPPH radical scavenging assay was employed to evaluate the antioxidant capacity of the compound.
Antioxidant Activity Results
The following table summarizes the results from DPPH assays:
| Compound | % Inhibition at 100 µM |
|---|---|
| This compound | 45 |
| Ascorbic Acid | 85 |
| Control (Solvent) | <5 |
The compound displayed moderate antioxidant activity, suggesting its potential role in reducing oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key analogs, highlighting structural differences and their implications:
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The furylamino group (electron-rich) contrasts with fluorophenyl (electron-withdrawing) analogs, altering electronic distribution on the pyrimidine ring .
- Bulkiness and Solubility: Quinazoline derivatives (e.g., CAS 669718-69-8) exhibit reduced solubility compared to furylamino analogs due to increased hydrophobicity .
Physicochemical Properties
- Lipophilicity (LogP): Fluorophenyl analogs (e.g., CAS 2270906-35-7) have higher LogP values (~2.5) compared to the furylamino compound (~1.8), impacting blood-brain barrier penetration .
- Solubility: The sulfanylidene derivative () has poor aqueous solubility (<0.1 mg/mL), whereas the furylamino compound’s oxygen-rich structure improves solubility (~1.5 mg/mL) .
Preparation Methods
Synthesis via Chloropyrimidine Intermediate
A common route involves the use of 2-chloro-4-methylpyrimidine derivatives as key intermediates. The general procedure is:
- Step 1: Preparation of 2-chloro-4-methylpyrimidine-5-ethanone or related halogenated pyrimidines.
- Step 2: Nucleophilic substitution of the chlorine atom at the 2-position with 2-furylamine under reflux conditions in an appropriate solvent (e.g., ethanol or n-butanol) with a base such as triethylamine to facilitate the reaction.
- Step 3: Purification of the product by extraction, drying, and chromatographic techniques to isolate pure this compound.
This method benefits from relatively mild conditions and good selectivity for substitution at the 2-position of the pyrimidine ring.
Hydrogenation of Nitro-Substituted Pyrimidines
An alternative approach involves starting from 2-nitro-4-methylpyrimidine derivatives:
- Step 1: Synthesis of 2-nitro-4-methyl-5-chloropyrimidine.
- Step 2: Catalytic hydrogenation in the presence of nickel catalyst (5-10% by weight relative to the substrate) under controlled temperature (30-50 °C) and pressure (2.0-3.0 MPa) in solvents like methanol or acetonitrile, with triethylamine as an acid scavenger.
- Step 3: This hydrogenation reduces the nitro group to an amino group, yielding 2-amino-4-methylpyrimidine derivatives.
- Step 4: Subsequent reaction with 2-furyl derivatives to form the furylamino substituted pyrimidine.
- Step 5: Introduction of the ethanone substituent at the 5-position via acylation or related methods.
This one-pot hydrogenation approach provides an efficient route to amino-substituted pyrimidines, which are key intermediates for further functionalization.
Reaction Conditions and Yields
| Step | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | Reflux in ethanol or n-butanol, base (Et3N) | 70-80 | Selective substitution at 2-position |
| 2 | Catalytic hydrogenation | Ni catalyst, 30-50 °C, 2.0-3.0 MPa, MeOH/ACN | 75-85 | Efficient reduction of nitro to amino |
| 3 | Acylation (ethanone installation) | Standard acylation conditions, mild heating | 65-75 | Introduction of ethanone group at 5-position |
These yields are typical ranges reported in related pyrimidine derivative syntheses and are influenced by purity of starting materials and reaction optimization.
Purification and Characterization
- Purification is commonly achieved by silica gel chromatography or recrystallization from suitable solvents.
- Characterization includes NMR spectroscopy to confirm substitution patterns, mass spectrometry for molecular weight confirmation, and elemental analysis.
- The presence of the furylamino group is confirmed by characteristic aromatic proton signals and IR absorption bands corresponding to NH and C=O groups.
Comparative Analysis with Similar Compounds
| Compound | Key Difference | Impact on Synthesis |
|---|---|---|
| 1-(2-Amino-4-methylpyrimidin-5-yl)ethanone | Lacks furylamino group | Simpler synthesis, fewer substitution steps |
| 1-(4-Methylpyrimidin-5-yl)ethanone | Different substitution on pyrimidine | Different reactivity, alternative routes |
| This compound | Contains furylamino group | Requires amination step, enhances activity |
The furylamino substitution introduces additional synthetic complexity but also enhances biological and chemical properties, justifying the more elaborate preparation methods.
Q & A
Q. What are the optimized synthetic routes for preparing 1-[2-(2-Furylamino)-4-methylpyrimidin-5-yl]ethanone, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves condensation reactions. For example, a similar pyrimidine derivative was synthesized by reacting a ketone intermediate (e.g., 1-(2-amino-4-methylpyrimidin-5-yl)ethanone) with furfurylamine under basic conditions (e.g., NaOH in ethanol) . Reaction optimization includes controlling stoichiometry, temperature, and solvent polarity. Purification via column chromatography or recrystallization ensures high purity. Yield improvements may involve catalytic additives or microwave-assisted synthesis for accelerated kinetics.
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and how are key functional groups identified?
- NMR Spectroscopy : 1H/13C NMR identifies the furylamino group (δ 6.2–6.8 ppm for furan protons) and pyrimidine ring protons (δ 8.0–8.5 ppm). 2D HSQC and HMBC (e.g., as in ) resolve tautomeric forms and coupling patterns .
- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ confirm the ethanone carbonyl group.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 231.0984) .
Q. How should the compound be stored to maintain stability, and what solvents are compatible for long-term use?
Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis. Compatible solvents include DMSO (for biological assays) and dry ethanol. Avoid protic solvents (e.g., water) if the compound is moisture-sensitive, as indicated by stability studies of analogous pyrimidines .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are used to predict the electronic properties and tautomeric stability of this compound?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps, charge distribution, and tautomer energy differences. Exact exchange terms (as in ) improve accuracy for π-conjugated systems, while correlation-energy functionals (e.g., Lee-Yang-Parr) model non-covalent interactions . Solvent effects are incorporated via polarizable continuum models (PCM).
Q. How can X-ray crystallography resolve challenges in determining the molecular conformation and hydrogen-bonding networks?
Single-crystal X-ray diffraction requires slow evaporation from DCM/hexane. For pyrimidine derivatives, intermolecular N–H···O and C–H···π interactions (e.g., as in ) stabilize the lattice. Data collection at low temperature (100 K) minimizes thermal motion artifacts. SHELX software refines structures, with R-factors < 0.05 indicating high precision .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or condensation reactions?
The ethanone group acts as an electrophilic site for nucleophilic attack (e.g., by amines or hydrazines). Kinetic studies (e.g., monitoring via TLC) reveal rate dependence on base strength (e.g., NaOH vs. K₂CO₃). Isotopic labeling (e.g., D₂O exchange) tracks proton transfer steps in tautomerization .
Q. How are contradictions between computational predictions and experimental data (e.g., NMR chemical shifts) resolved?
Validate DFT-predicted shifts against experimental NMR data. For example, discrepancies in furan proton shifts may arise from solvent effects or neglected relativistic terms. Adjusting functionals (e.g., including dispersion corrections) or using higher basis sets (e.g., 6-311++G**) improves agreement .
Q. What strategies are employed to evaluate the compound’s potential biological activity (e.g., antimicrobial or anticancer properties)?
- In vitro assays : Screen against cancer cell lines (e.g., MTT assay) with IC₅₀ determination.
- Molecular docking : Simulate binding to target proteins (e.g., thymidylate synthase) using AutoDock Vina.
- SAR studies : Modify substituents (e.g., methyl or furyl groups) to correlate structure with activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
